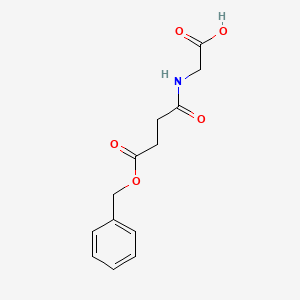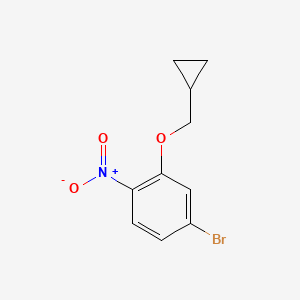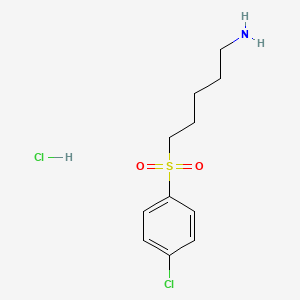
S-3-Benzyloxy-2-bromopropionic acid methyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Heterocycles
S-3-Benzyloxy-2-bromopropionic acid methyl ester is used in the synthesis of heterocyclic compounds, such as 5-R1-benzyl-2-(R2-2-pyridylimino)thiazolidin-4-ones, which are produced through Meerwein reactions and cyclocondensation processes (Matiichuk, Obushak, & Tsyalkovskii, 2005).
2. Stereochemistry Studies
This compound is instrumental in exploring the stereochemistry of nucleophilic addition reactions, particularly in the study of the Reformatsky reaction mechanism, providing insights into reaction pathways and product configurations (Matsumoto, Tanaka, & Fukui, 1971).
3. Investigation of Side Reactions in Reformatsky Reaction
Research has been conducted to understand the side reactions that occur in the Reformatsky reaction, particularly with bromo esters, which are key components in this process. Studies on alkyl α-bromopropionates have shed light on the rate of self-condensation and other side reactions in this context (Newman & Evans, 1955).
4. Transesterification Processes
This compound is involved in transesterification reactions, which are significant in identifying components of mixtures of fatty esters. This has practical applications in analytical chemistry and biochemistry (Coutts & Midha, 1969).
5. Synthesis of Muramic Acid
The compound is used in the synthesis of muramic acid and its stereoisomer isomuramic acid. These syntheses are important for understanding the structure and function of these biologically relevant compounds (Ragoussis, Leondiadis, Livaniou, & Evangelatos, 1997).
6. Study of Chiral Adduct Formation
It is utilized in studying the addition of chiral esters to trimethylvinylsilane. This research provides insights into stereoselectivity and racemization processes in organic synthesis (Terentiev et al., 1996).
7. Plant Growth Regulatory Activity
In agrichemical research, derivatives of this compound show potential as plant growth regulators. These derivatives have been tested for branching and stunting activity in agricultural contexts (Kim, Song, & Ryu, 1994).
8. Polymerization Processes
The compound is used in atom transfer radical polymerization processes. This application is significant in the field of polymer chemistry for creating new polymeric materials (Wang, Zhu, Zhen-ping, & Zhu, 2005).
Eigenschaften
IUPAC Name |
methyl (2S)-2-bromo-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWIIBVKXVUCIV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)

![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)




![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)


![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)
![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)
